N-(3-bromophenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
Description
N-(3-bromophenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic compound featuring a quinazolinone core linked to a 3-bromophenyl group via an acetamide bridge. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including kinase inhibition and antimicrobial properties. This compound’s structural complexity and substitution pattern make it a candidate for drug discovery, necessitating comparison with analogues to elucidate structure-activity relationships (SARs) and physicochemical properties.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClN3O2/c23-15-7-4-8-17(11-15)25-20(28)13-27-19-10-9-16(24)12-18(19)21(26-22(27)29)14-5-2-1-3-6-14/h1-12H,13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSSBNRNOAEWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a quinazolinone moiety, which is known for its diverse pharmacological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. A screening of various N-substituted phenyl chloroacetamides demonstrated that halogenated derivatives, particularly those with bromine and chlorine substitutions, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Key Findings from Antimicrobial Studies
| Compound Type | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| N-(3-bromophenyl) chloroacetamides | High | Moderate | Moderate |
| N-(4-chlorophenyl) chloroacetamides | Very High | Low | Low |
| N-(4-fluorophenyl) chloroacetamides | High | Moderate | Moderate |
The study indicated that the presence of the bromine atom in the 3-position of the phenyl ring enhances lipophilicity, facilitating better membrane permeability and thus higher antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In addition to its antimicrobial properties, compounds with similar structures have been evaluated for anticancer activity. Research indicates that derivatives bearing quinazolinone moieties can inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Case Studies on Anticancer Activity
- Quinazolinone Derivatives : A series of quinazolinone derivatives were synthesized and tested for their ability to inhibit tyrosinase, an enzyme implicated in melanoma. The most potent derivative exhibited an IC50 value of 25.75 µM, indicating significant potential for further development as an anticancer agent .
- Molecular Docking Studies : Molecular docking studies have shown that these compounds can effectively bind to key active sites in target proteins involved in cancer progression, suggesting a promising avenue for drug design .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The position and type of substituents on the phenyl rings are critical determinants of activity.
Summary of SAR Insights
- Substituent Position : Substituents at the para position generally enhance activity compared to meta or ortho positions.
- Halogenation : Halogenated compounds tend to exhibit increased lipophilicity and antimicrobial potency.
Comparison with Similar Compounds
Structural Analogues
Core Heterocycle Variations
- Quinazolinone vs. Pyridazinone: highlights N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, which replaces the quinazolinone with a pyridazinone ring. The pyridazinone’s reduced ring size and altered electronic distribution result in mixed FPR1/FPR2 agonist activity, whereas quinazolinones often exhibit stronger kinase affinity due to enhanced π-π stacking .
- Quinoline Derivatives: describes 2-((6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide, which substitutes the quinazolinone with a quinoline.
Substituent Effects
- Halogen Positioning: ’s N-(2-chloro-6-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide features a 2-chloro-6-methylphenyl group.
- Ethyl Benzoate Derivative : ’s Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate introduces a polar ethyl benzoate moiety. This substitution increases molecular weight (461.9 vs. ~400 for the target compound) and likely enhances solubility but may reduce membrane permeability .
Physicochemical and Crystallographic Properties
Table 1: Key Physicochemical Comparisons
Table 2: Crystallographic Data
- Bond Length Variations : reports N1–C2 bond lengths of 1.347 Å in bromophenyl acetamides, shorter than in chlorophenyl analogues (1.30–1.44 Å), suggesting stronger resonance stabilization in bromine-containing derivatives .
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound’s structure comprises two primary domains:
- 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl core : A quinazolinone scaffold substituted with chlorine at position 6 and a phenyl group at position 4.
- N-(3-Bromophenyl)acetamide side chain : A brominated aryl group linked via an acetamide moiety.
Retrosynthetically, the molecule can be dissected into precursors amenable to cyclocondensation (for the quinazolinone) and nucleophilic substitution (for the acetamide linkage).
Synthesis of the Quinazolinone Core
Cyclocondensation of ortho-Aminobenzamides with Aldehydes
A widely adopted route involves the reaction of 6-chloro-2-aminobenzamide with benzaldehyde under oxidative conditions. For example:
Base-Promoted SₙAr Cyclization
An alternative method employs ortho-fluorobenzamides and amides:
- Reactants : 6-Chloro-2-fluorobenzamide, benzamide (2.5 equiv), Cs₂CO₃ (4.0 equiv) in DMSO.
- Conditions : Heating at 135°C for 24 hours.
- Outcome : The fluoride undergoes nucleophilic aromatic substitution (SₙAr) with the amide, followed by cyclization to yield the 4-phenylquinazolinone.
Table 1: Comparative Yields for Quinazolinone Synthesis
| Method | Reactants | Base/Solvent | Yield (%) |
|---|---|---|---|
| Cyclocondensation | 6-Chloro-2-aminobenzamide + PhCHO | Na₂S₂O₅/DMF | 78 |
| SₙAr Cyclization | 6-Chloro-2-fluorobenzamide + PhCONH₂ | Cs₂CO₃/DMSO | 72 |
Synthesis of N-(3-Bromophenyl)-2-Chloroacetamide
The acetamide side chain is prepared via acylation of 3-bromoaniline:
Coupling of Quinazolinone and Acetamide Moieties
Nucleophilic Substitution
The quinazolinone’s nitrogen attacks the chloroacetamide’s electrophilic carbon:
Optimization Insights
- Solvent : Acetone outperforms DMF or THF due to its polarity and inertness.
- Base : K₂CO₃ provides sufficient basicity without inducing side reactions.
Table 2: Coupling Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Acetone | 85% |
| Temperature | Reflux (56°C) | Maximizes rate |
| Reaction Time | 2 hours | >90% conversion |
Purification and Characterization
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm regiochemistry of the quinazolinone core (e.g., δ 7.2–8.1 ppm for aromatic protons) and acetamide linkage (δ 2.1–2.5 ppm for CH₂) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~508) and isotopic patterns for bromine/chlorine .
- X-ray Crystallography : Resolve stereochemical ambiguities in the dihydroquinazolinone ring .
How does the 3-bromophenyl substituent influence this compound’s pharmacokinetic properties compared to halogenated analogs?
Q. Advanced
- Lipophilicity : Bromine increases logP compared to chloro or fluoro analogs, enhancing membrane permeability but potentially reducing solubility .
- Metabolic Stability : Bromine’s larger atomic radius may slow oxidative metabolism by cytochrome P450 enzymes compared to smaller halogens .
Methodological Insight : Use HPLC-MS to track metabolite formation in liver microsome assays .
What strategies are recommended for elucidating the mechanism of action of this compound in cancer models?
Q. Advanced
- Target Identification : Combine affinity chromatography with proteomics to isolate binding partners .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map signaling perturbations (e.g., apoptosis or DNA repair pathways) .
- In Vivo Validation : Use xenograft models with pharmacokinetic profiling to correlate target engagement with efficacy .
How can researchers mitigate synthetic challenges such as low regioselectivity during quinazolinone functionalization?
Q. Basic
- Directing Groups : Install temporary protecting groups (e.g., acetyl) to guide substitution at the 6-chloro position .
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity via controlled heating .
Data Note : Analogous compounds show 15–20% yield improvements under optimized microwave conditions .
What computational tools are most effective for predicting this compound’s SAR against kinase targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Assess binding pocket flexibility over 100-ns trajectories to identify stable interactions .
- Free Energy Perturbation (FEP) : Quantify ΔΔG changes for bromine vs. other halogens in kinase binding sites .
- QSAR Models : Train models using IC₅₀ data from related quinazolinones to prioritize synthetic targets .
What are the key stability considerations for long-term storage of this compound?
Q. Basic
- Degradation Pathways : Hydrolysis of the acetamide bond under acidic/basic conditions or photodegradation of the bromophenyl group .
- Storage Recommendations :
- Temperature: –20°C in inert atmosphere (argon).
- Solvent: DMSO-d6 or anhydrous DMF for NMR samples .
How can contradictory cytotoxicity data between in vitro and in vivo models be addressed?
Q. Advanced
- Bioavailability Factors : Measure plasma protein binding and tissue distribution to explain reduced in vivo efficacy .
- Metabolite Screening : Identify active/inactive metabolites via LC-MS to refine structure-activity hypotheses .
What are the best practices for scaling up synthesis without compromising purity?
Q. Basic
- Process Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for intermediate purification .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
